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molecular formula C12H14N2O2S B8324581 3-Isopropoxy-5-aminobenzo[b]thiophene-2-carboxamide

3-Isopropoxy-5-aminobenzo[b]thiophene-2-carboxamide

Cat. No. B8324581
M. Wt: 250.32 g/mol
InChI Key: BWGAKEUPUATACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05356926

Procedure details

A mixture of 3-(1-methylethoxy) -5-nitrobenzo[b]-thiophene-2-carboxamide (104 mg, 0.37 mmol) and 5% Pd on carbon (10 mg) in 20 mL of acetic acid is hydrogenated for 1.5 hours. The catalyst is removed by filtration and the filtrate concentrated in vacuo. The crude product is chromatograhed, eluting with 1:2 hexane:ethyl acetate, providing 62 mg of 5-amino-3-(1-methylethoxy)benzo[b]thiophene-2-carboxamide (67%); mp 150°-151° C.
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:4][C:5]1[C:6]2[CH:16]=[C:15]([N+:17]([O-])=O)[CH:14]=[CH:13][C:7]=2[S:8][C:9]=1[C:10]([NH2:12])=[O:11])[CH3:3]>C(O)(=O)C.[Pd]>[NH2:17][C:15]1[CH:14]=[CH:13][C:7]2[S:8][C:9]([C:10]([NH2:12])=[O:11])=[C:5]([O:4][CH:2]([CH3:1])[CH3:3])[C:6]=2[CH:16]=1

Inputs

Step One
Name
Quantity
104 mg
Type
reactant
Smiles
CC(C)OC=1C2=C(SC1C(=O)N)C=CC(=C2)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
WASH
Type
WASH
Details
eluting with 1:2 hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=CC2=C(SC(=C2OC(C)C)C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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